1-(4-chlorophenyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)methanesulfonamide
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Overview
Description
1-(4-chlorophenyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)methanesulfonamide is a complex organic compound known for its diverse applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzylamine with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde in the presence of a suitable catalyst. The resulting intermediate is then treated with methanesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(4-chlorophenyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an allosteric modulator, altering the conformation of a target protein and affecting its function. This mechanism is particularly relevant in the context of its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide
- 2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- 5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Uniqueness
1-(4-chlorophenyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)methanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c16-14-6-4-12(5-7-14)11-22(20,21)18-10-13-9-17-19-8-2-1-3-15(13)19/h4-7,9,18H,1-3,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYBIGMZANQQBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNS(=O)(=O)CC3=CC=C(C=C3)Cl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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